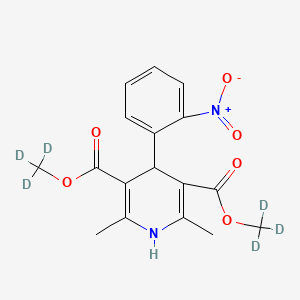

Nifedipine D6

Vue d'ensemble

Description

Nifedipine D6 is an internal standard for the quantification of nifedipine . It is a dihydropyridine L-type calcium channel blocker . It is used as an antihypertensive and antianginal . It is also a dihydorpyridine calcium channel blocker .

Synthesis Analysis

The synthesis of dihydropyrimidines, which are isosteres of nifedipine, is crucial. The Biginelli condensation reaction has been used extensively in the synthesis of dihydropyrimidines . The Hantzsch reaction has also been used to prepare a library of N-labelled 1,4-dihydropyridines from [13N]ammonia, including nifedipine .Molecular Structure Analysis

The molecular formula of Nifedipine D6 is C17H12D6N2O6 . Its average mass is 352.372 Da and its monoisotopic mass is 352.154144 Da .Physical And Chemical Properties Analysis

Nifedipine D6 is slightly soluble in chloroform and methanol . It is a solid at room temperature .Applications De Recherche Scientifique

Calcium Channel Blocking

Nifedipine-d6, like its parent compound Nifedipine, is known for its calcium channel blocking properties . It acts as an efficient calcium channel blocker, affecting the intake of calcium ions in vascular smooth muscle . This property is crucial in managing hypertension .

Hypertension Management

Nifedipine-d6 plays a significant role in the management of hypertension . By blocking calcium channels, it helps to relax and widen blood vessels, thereby reducing blood pressure .

Cardiovascular Disease Treatment

Nifedipine-d6 is also used in the treatment of cardiovascular diseases . Its calcium channel blocking efficiency contributes to the management of conditions related to hypertension .

Treatment of Angina

Nifedipine-d6 is widely used for the treatment of angina . By relaxing coronary arteries, it increases the supply of blood and oxygen to the heart while reducing its workload .

Treatment of Raynaud’s Phenomenon

Nifedipine-d6 is also used to treat Raynaud’s phenomenon . It helps to widen blood vessels in the hands and feet, improving blood flow to these areas .

Blockage of Potassium Ions

Apart from calcium channel modulation, Nifedipine-d6 finds applications in the blockage of potassium ions activated by calcium ions in human erythrocytes . This property further extends its therapeutic applications .

Laboratory Experiments

Nifedipine-d6, being a synthetic compound derived from Nifedipine, finds applications across various scientific research and laboratory experiments . Its versatility makes it a valuable compound in research .

Mécanisme D'action

Target of Action

Nifedipine-d6, also known as Nifedipine D6, is a dihydropyridine calcium channel blocker . Its primary targets are the L-type voltage-gated calcium channels . These channels play a crucial role in controlling the influx of calcium ions into cells, which is essential for various cellular processes including muscle contraction and neurotransmitter release .

Mode of Action

Nifedipine-d6 inhibits the L-type voltage-gated calcium channels, thereby reducing the influx of calcium ions into cells . This inhibition leads to a relaxation of coronary vascular smooth muscle and coronary vasodilation . It also reduces peripheral vascular resistance, resulting in a decrease in arterial blood pressure .

Biochemical Pathways

The action of Nifedipine-d6 affects several biochemical pathways. By inhibiting calcium channels, it disrupts calcium ion homeostasis, leading to a decrease in muscle contraction, particularly in the heart and blood vessels . This results in vasodilation and a reduction in blood pressure . Additionally, research suggests that Nifedipine-d6 may modulate the metabolism of chondrocytes and human bone marrow-derived mesenchymal stem cells .

Pharmacokinetics

Nifedipine-d6 is metabolized in the liver via the CYP3A4 pathway . Approximately 60% to 80% of the dose is excreted in the urine as inactive metabolites . The half-life of Nifedipine-d6 is between 2 to 5 hours in healthy adults, but it can be longer in individuals with liver cirrhosis . The bioavailability of Nifedipine-d6 is reported to be between 45% to 56% .

Result of Action

The primary result of Nifedipine-d6’s action is a reduction in blood pressure and an increase in oxygen supply to the heart . This makes it effective in the management of several subtypes of angina pectoris and hypertension . Additionally, it has been found to modulate the metabolism of certain cell types, potentially impacting tissue homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nifedipine-d6. For instance, it has been found that Nifedipine-d6 is likely to be rapidly degraded in aquatic environments and is very light-sensitive . Furthermore, the pharmacokinetics of Nifedipine-d6 can be altered in patients with liver cirrhosis due to reduced protein binding and reduced enzyme activity .

Safety and Hazards

Propriétés

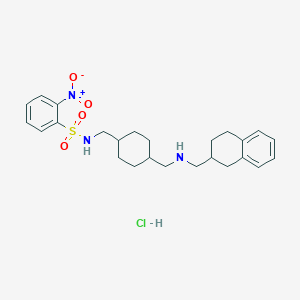

IUPAC Name |

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662146 | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nifedipine-d6 | |

CAS RN |

1188266-14-9 | |

| Record name | 3,5-Di(methyl-d3) 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188266-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Nifedipine D6 primarily used for in scientific research?

A: Nifedipine D6 is a deuterated form of the calcium channel blocker Nifedipine. Due to its similar chemical behavior but distinguishable mass, it serves as an internal standard (IS) in analytical techniques like LC-MS/MS [, , ]. This means it helps quantify Nifedipine levels in biological samples like human plasma, ensuring accurate and reliable measurements in pharmacokinetic studies and bioequivalence trials.

Q2: Why is a specific analytical method like UHPLC-MS/MS preferred for Nifedipine analysis?

A: UHPLC-MS/MS offers high sensitivity and selectivity, crucial for analyzing trace amounts of Nifedipine in complex matrices like plasma [, ]. This method allows for a rapid analysis with a run time as short as 1.2 minutes []. The use of specific mass transitions for Nifedipine and Nifedipine D6 (its deuterated counterpart) ensures accurate detection and quantification even in the presence of other compounds.

Q3: Can you explain the importance of analytical method validation when researching a drug like Nifedipine?

A: Validation ensures the accuracy, precision, and reliability of the analytical method used to quantify Nifedipine. Researchers demonstrated these parameters for their chosen method using parameters such as linearity, recovery, and stability [, , ]. A validated method ensures that the data generated is trustworthy and can be used to draw meaningful conclusions about the drug's behavior in the body.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)